An In-depth Technical Guide to 6-Bromopyren-1-ol: Synthesis, Properties, and Potential Applications for Researchers and Drug Development Professionals
An In-depth Technical Guide to 6-Bromopyren-1-ol: Synthesis, Properties, and Potential Applications for Researchers and Drug Development Professionals
Introduction: The Pyrene Scaffold and the Emergence of 6-Bromopyren-1-ol
The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a cornerstone in the fields of materials science and medicinal chemistry.[1] Its rigid, planar structure and unique photophysical properties, including a long fluorescence lifetime and high quantum yield, make it an exceptional building block for fluorescent probes and organic light-emitting diodes (OLEDs).[2] The strategic functionalization of the pyrene core allows for the fine-tuning of its electronic and steric properties, leading to a vast array of derivatives with tailored functionalities.
This guide focuses on a specific, less-explored derivative: 6-Bromopyren-1-ol. The introduction of a bromine atom and a hydroxyl group onto the pyrene backbone at the 6- and 1-positions, respectively, creates a molecule with significant potential for further chemical modification and unique electronic characteristics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the chemical properties, a plausible synthetic approach, and the prospective applications of this intriguing compound.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 6-Bromopyren-1-ol are rooted in its molecular architecture. The presence of an electron-withdrawing bromine atom and an electron-donating hydroxyl group on the electron-rich pyrene core suggests a molecule with a distinct electronic profile, likely influencing its reactivity and photophysical behavior.
Molecular Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 6-bromopyren-1-ol | [3] |
| CAS Number | 114562-65-1 | [3] |
| Molecular Formula | C₁₆H₉BrO | [3] |
| Molecular Weight | 297.14 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | [3] |
| InChI Key | XFLCKLCWZVOBOX-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 5.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Note: The properties listed above, with the exception of the identifiers, are computationally derived and should be considered as estimates pending experimental verification.
Synthesis and Purification: A Proposed Pathway
The synthesis of specifically substituted pyrenes presents a considerable challenge due to the comparable reactivity of the 1, 3, 6, and 8 positions toward electrophilic substitution.[4] Direct bromination of pyrene, for instance, often results in a mixture of mono- and di-brominated isomers, which can be difficult to separate.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Bromopyren-1-ol from pyrene.
Step-by-Step Experimental Protocol (Postulated)
Part 1: Synthesis of 1-Pyrenol (1-Hydroxypyrene)
This initial phase of the synthesis can be adapted from patented procedures for the preparation of 1-hydroxypyrene.[6]
-
Friedel-Crafts Acylation: Pyrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane. This reaction selectively yields 1-acetylpyrene.
-
Baeyer-Villiger Oxidation: The resulting 1-acetylpyrene is then subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1-acetoxypyrene.
-
Hydrolysis: The 1-acetoxypyrene intermediate is subsequently hydrolyzed under basic conditions (e.g., sodium hydroxide in a methanol/water mixture) to yield 1-pyrenol.
Part 2: Bromination of 1-Pyrenol
The hydroxyl group at the 1-position is an activating group and will direct electrophilic substitution. The major product upon monobromination is expected to be 6-Bromopyren-1-ol due to the electronic and steric factors of the pyrene ring system.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pyrenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalents) in DMF to the reaction mixture at room temperature. The use of NBS is preferable to elemental bromine as it offers milder reaction conditions and can improve regioselectivity.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by pouring the mixture into water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with water. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 6-Bromopyren-1-ol isomer.
Spectroscopic Characterization (Theoretical)
While experimental spectra for 6-Bromopyren-1-ol are not widely published, its structure allows for the prediction of key spectroscopic features that would be invaluable for its identification and characterization.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | A complex pattern of aromatic protons in the downfield region (typically δ 7.5-9.0 ppm), with distinct coupling patterns characteristic of the pyrene ring system. The presence of the hydroxyl proton will be observed as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |
| ¹³C NMR | Sixteen distinct carbon signals are expected. The carbon bearing the hydroxyl group will be shifted significantly downfield (δ ~150-160 ppm), while the carbon attached to the bromine atom will appear in the aromatic region (δ ~110-120 ppm). |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and C=C stretching vibrations of the aromatic rings will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A C-Br stretching vibration may be observed in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). |
Potential Applications in Research and Drug Development
The bifunctional nature of 6-Bromopyren-1-ol, possessing both a reactive bromine atom and a nucleophilic hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules.
As a Fluorescent Probe
Pyrene and its derivatives are renowned for their use as fluorescent probes.[7] The fluorescence of pyrene is highly sensitive to the local environment, making it a valuable tool for studying molecular interactions. 6-Bromopyren-1-ol could be developed into a fluorescent probe where the hydroxyl group can be functionalized to target specific biomolecules or cellular compartments. The bromine atom can also be used as a handle for further modifications, such as the introduction of quenching or energy transfer partners.
In Materials Science
In the field of organic electronics, pyrene derivatives are utilized in the fabrication of OLEDs.[8] The bromine atom in 6-Bromopyren-1-ol can serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce other aromatic moieties. This allows for the construction of extended π-conjugated systems with tailored electronic and photophysical properties for use in advanced materials.
Caption: Potential derivatization of 6-Bromopyren-1-ol via Suzuki coupling and etherification.
In Drug Development
The pyrene scaffold, while primarily known for its use in diagnostics, has also been explored in medicinal chemistry. The planar structure of pyrene allows for intercalation with DNA, and its derivatives have been investigated for their potential as anticancer agents.[3][9] Brominated aromatic compounds are also prevalent in pharmaceuticals, often enhancing the lipophilicity and metabolic stability of a drug molecule.[1] 6-Bromopyren-1-ol could serve as a starting point for the synthesis of novel therapeutic agents, where the hydroxyl and bromo groups can be independently modified to optimize biological activity and pharmacokinetic properties.
Safety and Handling
Detailed toxicological data for 6-Bromopyren-1-ol is not available. However, based on the GHS hazard statements provided by commercial suppliers and the known properties of related compounds, the following precautions are recommended:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[10]
Conclusion and Future Directions
6-Bromopyren-1-ol is a promising yet underexplored derivative of the versatile pyrene scaffold. Its bifunctional nature provides a platform for a wide range of chemical transformations, opening avenues for the development of novel fluorescent probes, advanced organic materials, and potential therapeutic agents.
Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its photophysical characteristics. The exploration of its reactivity in various cross-coupling and functionalization reactions will undoubtedly unlock its full potential as a valuable building block in both academic and industrial research settings. This guide serves as a foundational document to inspire and facilitate further investigation into the rich chemistry and potential applications of 6-Bromopyren-1-ol.
References
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Zych, D., & Kubis, M. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1135. [Link][4]
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PubChem. (n.d.). 6-Bromopyren-1-ol. National Center for Biotechnology Information. Retrieved from [Link][3]
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Google Patents. (n.d.). CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene. Retrieved from [8]
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Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link][2]
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ResearchGate. (n.d.). Reported bromination reactions of 1-bromopyrene. Retrieved from [Link][5]
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PubChem. (n.d.). 6-Bromo-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link][11]
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PubChem. (n.d.). 1-Bromopyrene. National Center for Biotechnology Information. Retrieved from [Link][9]
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Google Patents. (n.d.). CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof. Retrieved from [6]
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Google Patents. (n.d.). CN110452097B - Preparation method of 1-hydroxypyrene. Retrieved from [12]
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